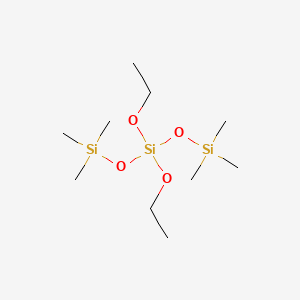![molecular formula C9H7N5 B3051790 5H-[1,2,4]Triazino[5,6-b]indol-3-amine CAS No. 36047-75-3](/img/structure/B3051790.png)
5H-[1,2,4]Triazino[5,6-b]indol-3-amine
描述
5H-[1,2,4]Triazino[5,6-b]indol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry due to its diverse biological activities. This compound is part of the larger family of triazinoindoles, which are known for their potential therapeutic applications, including anticancer, antimalarial, and antiviral activities .
作用机制
- These ions play a crucial role in various cellular processes, including cell respiration, DNA/RNA synthesis, cell cycle regulation, and protein function .
- The binding of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine to Fe²⁺ leads to downstream effects, affecting cellular processes .
- Cellular effects include cell cycle arrest at the G1 phase and significant apoptosis in cancer cell lines (e.g., A549, MCF-7, Hela, HepG-2) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
5H-[1,2,4]Triazino[5,6-b]indol-3-amine plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with ferrous ions (Fe²⁺) but not with ferric ions (Fe³⁺), which is crucial for its function in inhibiting cancer cell proliferation . The compound binds selectively to ferrous ions, and this interaction is essential for its cytotoxic effects on cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been found to arrest the cell cycle at the G1 phase and induce apoptosis in cancer cells such as A549, MCF-7, Hela, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3 . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ferrous ions, leading to the inhibition of cancer cell proliferation . The compound’s selective binding to ferrous ions results in the depletion of intracellular iron levels, which is critical for the survival and growth of rapidly proliferating cancer cells . This iron depletion triggers apoptosis through the mitochondrial pathway, as evidenced by the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the cytotoxic effects of this compound on cancer cells are dose- and time-dependent, with prolonged exposure leading to increased apoptosis and cell cycle arrest . These findings suggest that the compound’s efficacy may be sustained over extended periods in vitro.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and apoptosis in cancer cells, while lower doses may have reduced efficacy . Additionally, studies have indicated that there may be threshold effects, where a minimum concentration of the compound is required to achieve significant therapeutic outcomes . At very high doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
This compound is involved in metabolic pathways related to iron metabolism. The compound interacts with enzymes and cofactors that regulate iron homeostasis, leading to the depletion of intracellular iron levels . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s cytotoxic effects on cancer cells . The modulation of iron metabolism by this compound underscores its potential as a therapeutic agent targeting iron-dependent cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective binding to ferrous ions facilitates its accumulation in iron-rich cellular compartments . This localization is critical for its cytotoxic effects, as it ensures that the compound reaches its target sites within the cell . Additionally, the distribution of this compound may be affected by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its cytotoxic effects by inducing apoptosis . The compound’s targeting to the mitochondria is facilitated by its interactions with mitochondrial proteins and its ability to modulate mitochondrial membrane potential . This localization is essential for the activation of the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and the activation of caspases . The subcellular distribution of this compound highlights its potential as a targeted therapeutic agent for cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours. This reaction produces intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours . Another method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
5H-[1,2,4]Triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazinoindole ring, leading to various reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted triazinoindole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
科学研究应用
5H-[1,2,4]Triazino[5,6-b]indol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
相似化合物的比较
Similar Compounds
Indolo[2,3-b]quinoxalines: Known for their DNA intercalating properties and antiviral activity.
1H-[1,2,4]Triazino[5,6-b]indoles: Exhibiting antimalarial, antidepressant, and antileishmanial activities.
Uniqueness
5H-[1,2,4]Triazino[5,6-b]indol-3-amine is unique due to its selective binding to ferrous ions, which distinguishes it from other iron chelators. This selective binding is crucial for its anticancer activity, as it allows for targeted depletion of intracellular iron levels in cancer cells without affecting normal cells .
属性
IUPAC Name |
5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-9-12-8-7(13-14-9)5-3-1-2-4-6(5)11-8/h1-4H,(H3,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGZIQFYJJFISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189605 | |
| Record name | 5H-(1,2,4)Triazino(5,6-b)indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36047-75-3 | |
| Record name | 2H-1,2,4-Triazino(5,6-b)indol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036047753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36047-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC75234 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC22335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-(1,2,4)Triazino(5,6-b)indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,2,4-TRIAZINO(5,6-B)INDOL-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7QL7JTT2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B3051711.png)





![N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B3051719.png)




![Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide](/img/structure/B3051730.png)
